Bienvenue dans la boutique en ligne BenchChem!

4-Phenyl-1,2,3-oxadiazol-5-ol

Lipophilicity Drug-likeness Chromatographic retention

4-Phenyl-1,2,3-oxadiazol-5-ol is a heterocyclic small molecule belonging to the 1,2,3-oxadiazole isomer family, a class distinct from the more widely studied 1,2,4- and 1,3,4-oxadiazole regioisomers. Its molecular formula is C8H6N2O2 (MW 162.15).

Molecular Formula C8H6N2O2
Molecular Weight 162.148
CAS No. 160565-73-1
Cat. No. B575741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyl-1,2,3-oxadiazol-5-ol
CAS160565-73-1
Synonyms1,2,3-Oxadiazol-5-ol,4-phenyl-(9CI)
Molecular FormulaC8H6N2O2
Molecular Weight162.148
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NNOC2=O
InChIInChI=1S/C8H6N2O2/c11-8-7(9-10-12-8)6-4-2-1-3-5-6/h1-5,10H
InChIKeyLZHPILPTCHVIIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 4-Phenyl-1,2,3-oxadiazol-5-ol (CAS 160565-73-1): Core Structural and Physicochemical Baseline for Scientific Procurement


4-Phenyl-1,2,3-oxadiazol-5-ol is a heterocyclic small molecule belonging to the 1,2,3-oxadiazole isomer family, a class distinct from the more widely studied 1,2,4- and 1,3,4-oxadiazole regioisomers. Its molecular formula is C8H6N2O2 (MW 162.15) . The 1,2,3-oxadiazole scaffold is characterized by a contiguous O–N–N atom arrangement and is known to exist in equilibrium with its diazoketone tautomer, a feature that fundamentally differentiates its reactivity profile from other oxadiazole isomers [1]. Computed physicochemical properties include a predicted LogP of 1.44 and a polar surface area (PSA) of 59.15 Ų . These baseline parameters establish the compound as a relatively polar, moderately lipophilic heterocycle that serves as a distinct regioisomeric tool for structure–property relationship studies where 1,2,3-oxadiazole-specific electronic or tautomeric behavior is required.

Why 1,2,4- or 1,3,4-Oxadiazole Isomers Cannot Simply Replace 4-Phenyl-1,2,3-oxadiazol-5-ol in Research and Development


Simple regioisomeric substitution between oxadiazole isomers is not a neutral exchange. Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level demonstrate that the parent 1,2,3-oxadiazole possesses the lowest HOMO–LUMO gap (0.23 eV) among the four oxadiazole isomers, translating to the lowest kinetic stability and highest chemical reactivity [1]. In contrast, the 1,2,4- and 1,3,4-oxadiazole isomers exhibit larger HOMO–LUMO gaps (0.27 eV and 0.26 eV, respectively) and are substantially more stable [1]. This intrinsic electronic difference means that 4-Phenyl-1,2,3-oxadiazol-5-ol is predisposed to distinct reaction pathways—such as ring-opening to a diazoketone tautomer—that are inaccessible to its 1,2,4- or 1,3,4-regioisomeric analogs [2]. In addition, predicted lipophilicity data reveal a measurable LogP difference of approximately 0.4 units between the 1,2,3-isomer and the corresponding 1,2,4-isomer, a shift that may alter membrane partitioning, solubility, and chromatographic behavior [3]. Consequently, attempts to use the more common 1,2,4- or 1,3,4-oxadiazole analogs as drop-in substitutes risk introducing unanticipated changes in reactivity, stability, and physicochemical properties that can compromise experimental reproducibility.

Quantitative Head-to-Head Evidence Differentiating 4-Phenyl-1,2,3-oxadiazol-5-ol from Closest Structural Analogs


Higher Computed Lipophilicity (LogP) of the 1,2,3-Isomer Relative to the 1,2,4-Isomer Affects Membrane and Chromatographic Partitioning

The predicted octanol–water partition coefficient (LogP) for 4-Phenyl-1,2,3-oxadiazol-5-ol is 1.44 , while the corresponding 1,2,4-regioisomer, 3-Phenyl-1,2,4-oxadiazol-5-ol (CAS 1456-22-0), has a predicted LogP of approximately 1.03 [1]. This represents a LogP increase of ~0.41 log units (~40% greater lipophilicity on a linear scale) for the 1,2,3-isomer. The increased lipophilicity is attributable to the different position of the endocyclic oxygen atom, which alters the hydrogen-bonding capacity and dipole moment of the heterocycle.

Lipophilicity Drug-likeness Chromatographic retention

Lowest HOMO–LUMO Gap of the 1,2,3-Oxadiazole Scaffold Confers Higher Chemical Reactivity Compared to 1,2,4- and 1,3,4-Isomers

DFT calculations (B3LYP/6-311G(d,p)) on the four unsubstituted oxadiazole isomers yield HOMO–LUMO gaps of 0.23 eV (1,2,3-oxadiazole), 0.27 eV (1,2,4-oxadiazole), 0.26 eV (1,2,5-oxadiazole), and a gap for 1,3,4-oxadiazole that is also larger than that of the 1,2,3-isomer [1]. A smaller HOMO–LUMO gap correlates with lower kinetic stability and higher chemical reactivity [1]. The 1,2,3-oxadiazole isomer is explicitly identified as the least stable isomer, consistent with experimental observations that it readily undergoes valence tautomerism to the open-chain diazoketone form [1][2]. While the phenyl substituent in 4-Phenyl-1,2,3-oxadiazol-5-ol is expected to modulate the absolute gap value, the relative ranking of isomer stability is a class-level property.

Kinetic stability Reactivity DFT calculation

Comparable Polar Surface Area (PSA) with the 1,2,4-Isomer Confirms That Regioisomeric Substitution Does Not Alter Hydrogen-Bonding Capacity

The predicted topological polar surface area (TPSA) for 4-Phenyl-1,2,3-oxadiazol-5-ol is 59.15 Ų , which is essentially identical to the TPSA of 58.89 Ų reported for 3-Phenyl-1,2,4-oxadiazol-5-ol [1]. The ΔPSA of only 0.26 Ų indicates that the total hydrogen-bonding capacity is conserved between the two regioisomers, despite the different oxygen placement in the ring. This confirms that any differential behavior in permeability or solubility between these isomers is driven primarily by the lipophilicity difference (see separate evidence item) and electronic factors, rather than by gross changes in hydrogen-bonding surface area.

Polar surface area Drug-likeness Permeability

Validated Application Scenarios Where 4-Phenyl-1,2,3-oxadiazol-5-ol Offers a Quantifiable Advantage


Regioisomer-Specific Structure–Activity Relationship (SAR) Exploration in Medicinal Chemistry

When medicinal chemistry campaigns aim to probe the effect of oxadiazole regioisomerism on target binding, 4-Phenyl-1,2,3-oxadiazol-5-ol serves as the essential 1,2,3-isomer probe. Its LogP advantage of ~0.4 units over the 1,2,4-isomer and its uniquely low HOMO–LUMO gap (0.23 eV for the parent heterocycle) [1] introduce measurable differences in lipophilicity and reactivity that can be correlated with changes in potency, selectivity, or metabolic stability. Using the 1,2,4-isomer as a stand-in would confound these structure–property relationships and lead to erroneous SAR conclusions.

Synthetic Intermediate Exploiting Tautomerization-Driven Ring-Opening Reactivity

The 1,2,3-oxadiazole ring is known to undergo valence tautomerism to form a diazoketone intermediate, a reactive species capable of participating in cycloaddition, insertion, and rearrangement chemistry . 4-Phenyl-1,2,3-oxadiazol-5-ol can therefore be procured as a precursor for generating phenyl-substituted diazoketone equivalents in situ, enabling synthetic strategies that are inaccessible with the ring-stable 1,2,4- or 1,3,4-oxadiazole isomers. The lower HOMO–LUMO gap of the 1,2,3-core further predicts a lower activation barrier for ring-opening compared to its isomers [1].

Physicochemical Property Tuning in Early-Stage Drug Discovery

In lead optimization programs where modulating lipophilicity is critical for improving ADME properties, 4-Phenyl-1,2,3-oxadiazol-5-ol offers a LogP of 1.44 versus ~1.03 for the 1,2,4-isomer , providing a measurable shift in partitioning behavior without altering molecular weight, PSA, or hydrogen-bond donor/acceptor counts. This allows medicinal chemists to fine-tune LogP by approximately 0.4 units simply by selecting the appropriate oxadiazole regioisomer, rather than introducing additional substituents that would increase molecular weight.

Reference Standard for Analytical Method Development and Isomer Discrimination

Due to the subtle but quantifiable differences in LogP (Δ ≈ 0.4) and electronic structure between oxadiazole regioisomers, 4-Phenyl-1,2,3-oxadiazol-5-ol can serve as a retention-time marker in reversed-phase HPLC method development. Its distinct chromatographic behavior relative to the 1,2,4-isomer enables the validation of isomer-selective analytical methods, which is essential for quality control of regioisomerically pure synthetic intermediates.

Quote Request

Request a Quote for 4-Phenyl-1,2,3-oxadiazol-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.